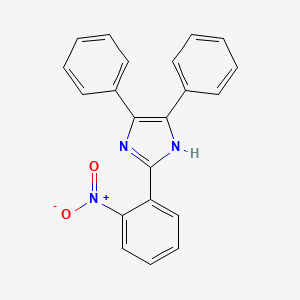

2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole

Description

Historical Context and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in the 19th century. Although various derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. researchgate.net He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method that, despite its relatively low yield, is still utilized for creating certain C-substituted imidazoles. researchgate.netnih.gov This initial synthesis was originally named "glyoxaline". researchgate.net

Over the decades, the synthetic methodologies for creating imidazole derivatives have expanded significantly. Early methods often involved the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now famously known as the Debus-Radziszewski imidazole synthesis. amazonaws.com This approach allows for the creation of tri- and tetrasubstituted imidazoles. researchgate.net

A major advancement in imidazole synthesis was the development of the Van Leusen imidazole synthesis in 1977. mdpi.com This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, providing an efficient route to 1,4,5-trisubstituted imidazoles. mdpi.com The versatility of this reaction has been further expanded to one-pot, three-component reactions. mdpi.com More recent advancements have focused on developing more efficient, regiocontrolled, and environmentally friendly synthetic routes, including microwave-assisted synthesis, the use of various catalysts, and multi-component reactions (MCRs) that allow for the construction of complex, highly substituted imidazole scaffolds in a single step. biolmolchem.comrsc.org

Significance of Multi-substituted Imidazole Scaffolds in Contemporary Organic Synthesis

Multi-substituted imidazole scaffolds are of paramount significance in modern organic synthesis due to their widespread presence in biologically active molecules and functional materials. The imidazole ring is a key structural component in many natural products, including the amino acid histidine, the neurotransmitter histamine, and purines found in nucleic acids. mdpi.com

In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" because its derivatives exhibit an extensive range of pharmacological activities. rsc.org The ability to introduce various substituents at different positions on the imidazole ring allows for the fine-tuning of a molecule's biological and pharmacokinetic properties. researchgate.net This has led to the development of numerous FDA-approved drugs containing the imidazole moiety for treating a wide array of conditions. These include antifungal agents (e.g., clotrimazole), anticancer drugs (e.g., dacarbazine), antihypertensives, and anti-inflammatory agents. researchgate.netnih.gov The structural features of the imidazole ring enable it to engage in multiple types of interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. researchgate.net

Beyond pharmaceuticals, multi-substituted imidazoles are increasingly used in materials science. Their unique photophysical and electrochemical properties make them attractive candidates for:

Organic Light-Emitting Diodes (OLEDs): Triphenylimidazole derivatives are investigated for their photoluminescence properties. nih.gov

Organic Semiconductors: Isomeric triphenylimidazole derivatives have been synthesized and studied for their semiconducting and carrier mobility properties. rsc.org

Chemosensors: Certain imidazole derivatives can act as selective and sensitive fluorescent and colorimetric sensors for detecting specific ions. nih.gov

The development of novel synthetic methods, particularly multi-component reactions, has made structurally diverse and complex imidazole derivatives more accessible, further fueling their exploration in various scientific fields. biolmolchem.com

Research Rationale and Objectives for 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole Investigations

The primary rationale for the synthesis and investigation of this compound stems from the broad therapeutic potential of substituted imidazoles, particularly in the field of neurology. Epilepsy, a common neurological disorder, has driven research into new anticonvulsant agents with improved efficacy and fewer side effects. researchgate.net Imidazole derivatives have been identified as promising candidates for anticonvulsant activity, partly because the reduced form of the imidazole ring is a structural component of established antiepileptic drugs like phenytoin. researchgate.net

The specific research objective for investigating this compound was to synthesize and evaluate its potential as an anticonvulsant agent. researchgate.net Researchers hypothesized that by incorporating different lipophilic substituted phenyl rings at the 2-position of the 4,5-diphenyl-1H-imidazole scaffold, they could modulate the compound's pharmacological activity. researchgate.netresearchgate.net The nitro group (NO₂) in the ortho position of the phenyl ring is an electron-withdrawing group that can significantly influence the electronic properties and biological activity of the molecule. researchgate.net

The synthesis was achieved through a one-pot condensation reaction of benzil (B1666583), 2-nitrobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.net Following synthesis, the primary objective was to characterize the compound thoroughly and then to assess its anticonvulsant effects using established pharmacological models, such as the maximal electroshock seizure (MES) model in mice. researchgate.netnih.gov

The detailed characterization of this compound is crucial for confirming its structure and purity before any biological evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₅N₃O₂ | nih.gov |

| Molecular Weight | 341.4 g/mol | nih.gov |

| Appearance | Yellow-colored powder | researchgate.net |

| Melting Point | 224–226 °C | researchgate.net |

| CAS Number | 29864-19-5 | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Source |

|---|---|---|

| IR (KBr, cm⁻¹) | (Ar-C=C) 1598.88, 1450.37; (N-H str) 3423.41; (N-H ben) 1479.30; (C-N str) 1344.24; (NO₂) 1523.65, 1344.24 | researchgate.net |

| ¹H NMR (CDCl₃, δ ppm) | 8.918–8.845 (d, 1H), 7.829–7.892 (t, 1H), 8.169–8.234 (t, 1H), 8.369–8.553 (m, 5H), 13.016 (s, NH) | researchgate.net |

| Mass Spectrum (MS) | [M+1] 342.15 | researchgate.net |

| Elemental Analysis (Calculated) | C, 73.89; H, 4.43; N, 12.31 | researchgate.net |

| Elemental Analysis (Found) | C, 72.28; H, 4.34; N, 11.98 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-24(26)18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUHFQLWVSUWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952318 | |

| Record name | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29864-19-5 | |

| Record name | NSC95930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Nitrophenyl 4,5 Diphenyl 1h Imidazole

Traditional Cyclization Pathways for Imidazole (B134444) Core Formation

The foundational methods for constructing the imidazole ring have been established for over a century and often involve the condensation of multiple components to form the heterocyclic structure.

Bredereck, Witte, and Groll Reactions Adaptations for Imidazole Synthesis

The Bredereck reaction, which typically utilizes α-aminonitriles or α-aminoamides and formamide (B127407) to produce imidazoles, and the Witte and Groll reactions, are historically significant in the synthesis of certain imidazole structures. However, for the creation of sterically demanding, multi-substituted imidazoles like 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, these methods are less commonly employed. The direct, one-pot assembly from more accessible precursors, as seen in the Debus-Radziszewski synthesis, is generally the more practical and higher-yielding approach for this class of compounds.

Debus-Radziszewski Imidazole Synthesis Modifications and Mechanistic Considerations

The most prominent and widely adapted method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski synthesis. wikipedia.orghandwiki.org This multicomponent reaction, first reported by Heinrich Debus in 1858, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijprajournal.compharmaguideline.com For the specific synthesis of this compound, the reactants are benzil (B1666583) (the 1,2-dicarbonyl), 2-nitrobenzaldehyde, and an ammonia source, typically ammonium (B1175870) acetate (B1210297). slideshare.net

The reaction mechanism, while not definitively certain, is generally proposed to occur in two main stages. wikipedia.orgwikiwand.com

Diimine Formation: Benzil reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

Condensation and Cyclization: This diimine intermediate then condenses with 2-nitrobenzaldehyde. Subsequent cyclization and oxidation (aromatization) lead to the formation of the stable this compound ring. wikipedia.orgslideshare.net

This one-pot synthesis is highly efficient for creating a diverse range of 2,4,5-trisubstituted imidazoles. handwiki.org

Condensation Reactions Involving Benzil and 2-Nitrobenzaldehyde Precursors

The condensation of benzil, 2-nitrobenzaldehyde, and ammonium acetate is the practical application of the Debus-Radziszewski synthesis for the target molecule. Research has focused on optimizing this reaction through the use of various catalysts and conditions to improve yields and reduce reaction times. researchgate.net Catalysts can range from mineral acids to Lewis acids and solid-supported reagents. For instance, reactions can be carried out in glacial acetic acid, which often serves as both the solvent and a catalyst. jetir.org Other studies have explored catalysts like silica-supported fluoroboric acid (HBF₄–SiO₂) and various metal tetrafluoroborates, which have been shown to be highly effective for this type of three-component reaction. rsc.org

Table 1: Catalytic Systems for 2,4,5-Trisubstituted Imidazole Synthesis

| Catalyst | Precursors | Solvent | Conditions | Yield |

| Glacial Acetic Acid | Benzil, Aldehyde, NH₄OAc | Acetic Acid | Reflux | Good |

| Cupric Chloride (CuCl₂) | Benzil, Aldehyde, NH₄OAc | Solvent-free | Microwave | Excellent |

| Lactic Acid | Benzil, Aldehyde, NH₄OAc | - | 160 °C | Good researchgate.net |

| HBF₄–SiO₂ | Benzil, Aldehyde, NH₄OAc | - | - | High rsc.org |

| Lemon Juice | Benzil, Aldehyde, NH₄OAc | Ethanol (B145695) | Reflux | Good researchgate.net |

Modern Synthetic Approaches and Catalytic Methods

Contemporary synthetic chemistry aims to improve upon traditional methods by introducing more efficient, selective, and environmentally friendly techniques.

Transition Metal-Catalyzed Coupling Strategies for Imidazole Functionalization

While the Debus-Radziszewski reaction builds the imidazole core, transition metal catalysis is a powerful tool for the post-synthesis modification, or C-H functionalization, of the pre-formed heterocycle. wiley.com This approach allows for the introduction of new substituents at specific positions on the imidazole ring, which is crucial for developing derivatives with tailored properties. nih.gov

Methodologies involving catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru) can activate C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wiley.comnih.gov For a molecule like this compound, these strategies could be used to further functionalize the phenyl rings or, if a position on the imidazole ring were available, the heterocyclic core itself. This direct functionalization avoids the need for pre-functionalized starting materials, making it an atom- and step-economical process. nih.govdntb.gov.ua

Green Chemistry Principles in Imidazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing 2,4,5-trisubstituted imidazoles. nih.gov These approaches focus on reducing waste, minimizing energy consumption, and using non-toxic reagents and solvents. researchgate.net

Key green strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. jetir.orgnih.gov This technique has been successfully applied to the Debus-Radziszewski reaction. asianpubs.org

Ultrasonic Irradiation: Sonochemistry, or the use of ultrasound, provides an alternative energy source that can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound-assisted protocols for synthesizing 2,4,5-trisubstituted imidazoles have been developed using various catalysts, including magnetic nanoparticles, under solvent-free conditions. rsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) is a central theme. nih.govresearchgate.net Furthermore, the use of biodegradable and readily available catalysts, such as lemon juice (which contains citric acid) or reusable solid-supported catalysts, aligns with green chemistry principles. researchgate.netijpsr.com One approach even demonstrates a "catalyzed-by-itself" procedure in refluxing ethanol, avoiding the need for any additional catalyst. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Trisubstituted Imidazoles

| Feature | Conventional Method | Green Method (Microwave/Ultrasound) |

| Energy Source | Thermal heating (reflux) | Microwave/Ultrasonic Irradiation |

| Reaction Time | Hours to days | Minutes jetir.orgnih.gov |

| Solvent | Often glacial acetic acid or other organic solvents | Water, ethanol, glycerol, or solvent-free nih.govresearchgate.netijpsr.com |

| Catalyst | Mineral acids, Lewis acids | Biocatalysts (e.g., lemon juice), reusable nanocatalysts researchgate.netnih.gov |

| Yield | Often moderate to good | Often good to excellent |

| Environmental Impact | Higher energy consumption, use of hazardous solvents | Reduced energy, use of benign solvents, potential for catalyst recycling ijpsr.com |

Microwave-Assisted and Ultrasound-Promoted Syntheses of Imidazole Derivatives

The synthesis of 2,4,5-trisubstituted imidazoles, including this compound, has been significantly advanced by the application of microwave and ultrasound technologies. These methods offer considerable advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and often milder reaction conditions, aligning with the principles of green chemistry. rasayanjournal.co.in

Microwave-assisted synthesis utilizes the efficient heating of polar molecules through the direct interaction with microwave irradiation. This technique has been successfully applied to the one-pot, three-component condensation of benzil, an aldehyde (e.g., 2-nitrobenzaldehyde), and ammonium acetate. rasayanjournal.co.in For instance, using cupric chloride as a catalyst under solvent-free microwave irradiation (300W), 2,4,5-trisubstituted imidazoles have been obtained in excellent yields within minutes. Another approach employs glyoxylic acid as an inexpensive and readily available catalyst under similar solvent-free microwave conditions, achieving high yields in just 1-3 minutes. rasayanjournal.co.in

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. nih.govtandfonline.com This method has been effectively used for preparing imidazole derivatives at room temperature, avoiding the need for high temperatures. nih.govsci-hub.se The use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), as a catalyst under ultrasonic irradiation has been shown to be a mild and effective route for the synthesis of 2-aryl-4,5-diphenyl imidazoles. nih.gov Similarly, catalysts like zirconium(IV) acetylacetonate (B107027) have been employed in ethanol under ultrasonic conditions to produce these compounds in high yields. nih.gov These sonochemical methods are noted for their simplicity, high yields, and short reaction times compared to traditional reflux methods. nih.govnih.gov

| Method | Typical Catalyst | Conditions | Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Cupric Chloride (CuCl2·2H2O) | Solvent-free, 300W | ~15 min | Excellent | |

| Microwave-Assisted | Glyoxylic acid | Solvent-free | 1-3 min | High | rasayanjournal.co.in |

| Microwave-Assisted | Glacial Acetic Acid | Solvent-free | 1-3 min | High | jetir.org |

| Ultrasound-Promoted | Zirconium(IV) acetylacetonate | Ethanol, Room Temp. | 20-50 min | up to 97% | nih.gov |

| Ultrasound-Promoted | Ionic Liquid ([EMIM]OAc) | Room Temp. | - | High | nih.gov |

| Ultrasound-Promoted | Triphenylphosphine (B44618) (PPh3) | Ethylene (B1197577) Glycol, Room Temp. | - | 80-95% | sci-hub.seresearchgate.net |

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency of synthesizing this compound, careful optimization of various reaction parameters is essential. Key areas of focus include solvent choice, temperature control, and catalyst selection and loading. nih.govtandfonline.com

Solvent Effects and Reaction Temperature Control

The choice of solvent and reaction temperature plays a critical role in the synthesis of imidazole derivatives. While many modern approaches favor solvent-free conditions, particularly in microwave-assisted reactions to reduce waste and simplify purification, the solvent can significantly influence reaction outcomes when used. rasayanjournal.co.injetir.org

In ultrasound-promoted syntheses, solvents like ethanol and ethylene glycol have been used effectively. nih.govsci-hub.seresearchgate.net Some protocols have demonstrated high yields at ambient or room temperature, which is a significant advantage in terms of energy consumption and preventing degradation of sensitive functional groups. nih.govsci-hub.seresearchgate.net For instance, the use of triphenylphosphine as an organocatalyst in ethylene glycol under ultrasonic irradiation proceeds efficiently at room temperature. sci-hub.seresearchgate.net In other cases, moderate heating to around 50°C under sonication has been shown to improve yields and reduce reaction times. mdpi.com The selection of a "green" solvent is also a key consideration in developing environmentally benign synthetic protocols. nih.gov

Catalyst Loading and Co-catalyst Identification

The catalyst is a cornerstone of the three-component synthesis of 2,4,5-trisubstituted imidazoles. A wide array of catalysts has been investigated to improve reaction rates and yields. These range from simple Lewis acids and inorganic salts to more complex organocatalysts and nanoparticles. nih.govsci-hub.se

Examples of effective catalysts include:

Lewis Acids: Zirconium tetrachloride (ZrCl₄) and bismuth(III) triflate have been used as efficient catalysts. scirp.orgbohrium.com

Inorganic Salts: Cupric chloride (CuCl₂·2H₂O) has been shown to be a cost-effective and efficient catalyst for microwave-assisted synthesis.

Organocatalysts: Triphenylphosphine (PPh₃) and glyoxylic acid offer metal-free, inexpensive, and environmentally friendly options. rasayanjournal.co.insci-hub.seresearchgate.net

Nanoparticles: Magnetic nanoparticles such as Fe₃O₄ and CoFe₂O₄ have been utilized, which facilitate easy catalyst recovery and reuse. nih.govmdpi.com

Catalyst loading is a crucial parameter to optimize. For example, in the synthesis using cupric chloride, a loading of 10 mol% was found to be effective. Similarly, a 5 mol% loading of glyoxylic acid was optimal in its respective microwave-assisted protocol. rasayanjournal.co.in The identification of an ideal catalyst and its optimal loading is key to achieving high efficiency while minimizing cost and potential contamination of the final product.

| Catalyst | Catalyst Type | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cupric Chloride (CuCl2·2H2O) | Inorganic Salt | Microwave, Solvent-free | Cost-effective, high yield | |

| Zirconium(IV) acetylacetonate | Lewis Acid | Ultrasound, Ethanol | High yield, mild conditions | nih.gov |

| Triphenylphosphine (PPh3) | Organocatalyst | Ultrasound, Room Temp. | Metal-free, cheap, harmless | sci-hub.seresearchgate.net |

| Glyoxylic acid | Organocatalyst | Microwave, Solvent-free | Inexpensive, fast reaction | rasayanjournal.co.in |

| Magnetic Nanoparticles (e.g., Fe3O4) | Heterogeneous | Ultrasound | Easy recovery and reusability | nih.gov |

| Glacial Acetic Acid | Brønsted Acid | Microwave, Solvent-free | Inexpensive, readily available | jetir.org |

Purification and Isolation Techniques for High Purity Product

The final step in the synthesis is the purification and isolation of the target compound to achieve high purity. For 2,4,5-trisubstituted imidazoles synthesized via three-component reactions, the work-up procedure is often straightforward. rasayanjournal.co.in

A common method involves cooling the reaction mixture to room temperature after the reaction is complete, as monitored by thin-layer chromatography (TLC). rasayanjournal.co.in The mixture is then poured into ice water, which causes the crude product to precipitate out of the solution as a solid. This solid is collected by filtration, washed thoroughly with water to remove any water-soluble impurities and residual reactants like ammonium acetate, and then dried. rasayanjournal.co.in

For further purification, recrystallization is the most frequently cited technique. rasayanjournal.co.in Ethanol is a commonly used solvent for this purpose, yielding the pure crystalline product. nih.gov This simple and effective purification protocol is a significant advantage of this synthetic route, often allowing for the isolation of high-purity products without the need for more complex and costly chromatographic methods. rasayanjournal.co.in

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole provide essential data for confirming its molecular structure. The chemical shifts are influenced by the electronic effects of the aromatic rings and the nitro substituent.

In the ¹H NMR spectrum, recorded in CDCl₃, the protons of the phenyl groups at the 4 and 5 positions typically appear as a complex multiplet, while the protons of the 2-nitrophenyl group exhibit distinct signals due to the strong electron-withdrawing nature and anisotropic effects of the nitro group. The N-H proton of the imidazole (B134444) ring is usually observed as a broad singlet at a downfield chemical shift, indicative of its acidic character. researchgate.net

A study on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives reported the following ¹H NMR data for the 2-nitrophenyl variant: a doublet between δ 8.918–8.845 ppm, a triplet from δ 7.829–7.891 ppm, and multiplets for the remaining aromatic protons. researchgate.net The N-H proton was identified as a singlet at δ 13.016 ppm. researchgate.net The downfield shift of the N-H proton is characteristic of imidazole derivatives and is influenced by hydrogen bonding and solvent effects.

Analysis of various substituted 2,4,5-triaryl-1H-imidazoles shows that the chemical shifts of the aromatic protons are sensitive to the nature of the substituent on the phenyl ring at the 2-position. rsc.org For instance, electron-donating groups like methoxy (B1213986) cause an upfield shift of the aromatic protons, whereas electron-withdrawing groups like chloro or nitro groups cause a downfield shift. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Nitrophenyl) | 8.918–8.845 | Doublet |

| Aromatic-H (Nitrophenyl) | 7.829–7.891 | Triplet |

| Aromatic-H (Diphenyl) | 8.369–8.553 | Multiplet |

| Aromatic-H (Diphenyl) | 7.429–7.583 | Multiplet |

| Imidazole N-H | 13.016 | Singlet |

Data obtained from CDCl₃ solvent. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atom at the C2 position of the imidazole ring is typically observed around 145 ppm. The carbons of the phenyl rings at C4 and C5, and those of the nitrophenyl ring, resonate in the aromatic region (approximately 120-140 ppm). The carbon atom attached to the nitro group is expected to be significantly deshielded.

While ¹D NMR spectra identify the chemical environments of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the 2-nitrophenyl ring, confirming their ortho, meta, and para relationships. It would also help delineate the coupling patterns within the 4- and 5-phenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). youtube.com An HSQC spectrum would allow for the direct assignment of each carbon atom in the aromatic rings that bears a proton. For example, the proton signal at δ 8.918–8.845 ppm would show a correlation to its corresponding carbon atom in the nitrophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds, ²J and ³J). sdsu.edu It provides the final pieces of the structural puzzle by connecting molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the protons on the 2-nitrophenyl ring to the C2 carbon of the imidazole ring, confirming the point of attachment.

Correlations from the protons on the 4- and 5-phenyl rings to the C4 and C5 carbons of the imidazole ring.

Correlations from the imidazole N-H proton to the C2, C4, and C5 carbons of the imidazole ring.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for studying nitrogen-containing compounds. wikipedia.org Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less sensitive than ¹H or ¹³C NMR. huji.ac.il However, for imidazole derivatives, ¹⁵N NMR can offer unique insights into the electronic structure and dynamic processes such as tautomerism. wikipedia.org

The imidazole ring of this compound contains two distinct nitrogen atoms: a pyrrole-type nitrogen (-NH-) and a pyridine-type imine nitrogen (=N-). These two environments would give rise to separate signals in the ¹⁵N NMR spectrum. The chemical shifts are highly sensitive to the electronic environment, including the effects of the nitro and phenyl substituents. Furthermore, ¹⁵N NMR is an excellent method to study the prototropic tautomerism common in imidazoles, where the proton on N1 exchanges with the lone pair on N3. The rate of this exchange can be studied, and the position of the equilibrium can be determined by analyzing the ¹⁵N chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the vibrations associated with the nitro (NO₂) group and the imidazole ring.

The nitro group gives rise to two strong and easily identifiable stretching vibrations:

Asymmetric NO₂ stretch: Typically found in the 1560–1500 cm⁻¹ region.

Symmetric NO₂ stretch: Usually observed between 1360–1300 cm⁻¹.

For this compound, these bands have been reported at 1529.44 cm⁻¹ (asymmetric) and 1352.01 cm⁻¹ (symmetric). researchgate.net

The imidazole moiety also has several characteristic vibrations:

N-H stretch: A broad band typically appears in the 3500–3200 cm⁻¹ region, with its position depending on hydrogen bonding. ijrar.org For the target compound, this has been observed at 3419.60 cm⁻¹. researchgate.net

C=N stretch: This vibration is usually found in the 1615–1575 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands are observed between 1600–1450 cm⁻¹. A reported spectrum shows bands at 1598.88 cm⁻¹ and 1450.37 cm⁻¹. researchgate.net

N-H bending: An in-plane bend is reported at 1479.30 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the symmetric NO₂ stretch and the aromatic ring breathing modes are typically strong and sharp, making them easy to identify.

Table 2: Key IR Vibrational Band Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3419.60 | N-H stretching | Imidazole |

| 1598.88 | Aromatic C=C stretching | Phenyl/Imidazole Rings |

| 1529.44 | Asymmetric NO₂ stretching | Nitro |

| 1479.30 | N-H in-plane bending | Imidazole |

| 1450.37 | Aromatic C=C stretching | Phenyl Rings |

| 1352.01 | Symmetric NO₂ stretching | Nitro |

Data obtained from KBr pellet. researchgate.net

Vibrational spectroscopy can also be used to study the conformational isomers (rotamers) of a molecule. In this compound, rotation can occur around the single bond connecting the nitrophenyl group to the C2 position of the imidazole ring. This rotation can lead to different spatial arrangements of the nitrophenyl group relative to the imidazole plane.

These different conformers, if stable enough to exist as distinct populations at a given temperature, may exhibit slightly different vibrational frequencies for modes involving the atoms near the bond of rotation. For instance, the C-N stretching frequency and the NO₂ vibrational modes could be sensitive to the dihedral angle between the two ring systems. A detailed analysis of the IR and Raman spectra, often aided by computational chemistry, can help identify the presence of multiple conformers and determine the most stable conformation in the solid state or in solution. iu.edu.sa Changes in the relative intensities of certain bands with temperature can also provide evidence for conformational equilibria.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound with high accuracy and precision, which is essential for confirming its elemental composition. For this compound, with a molecular formula of C₂₁H₁₅N₃O₂, the exact mass has been computationally determined. nih.gov This value is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₅N₃O₂ | nih.gov |

| Molecular Weight | 341.4 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.govnih.gov In a typical MS/MS experiment, the intact molecule of this compound would first be ionized and isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.gov

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The bonds within the imidazole core and the linkages to the phenyl and nitrophenyl rings would cleave in predictable ways, allowing for the confirmation of the compound's connectivity. Analysis of these structural fragmentation pathways is fundamental for unambiguous identification, especially in complex mixtures. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Crystal Growth and Preparation Techniques

Obtaining a single crystal of sufficient quality is the prerequisite for X-ray diffraction analysis. For imidazole derivatives, suitable crystals are typically grown from solution. Common methods include the slow evaporation of a saturated solution or recrystallization. iosrjournals.org For example, related imidazole compounds have been successfully crystallized by dissolving the crude product in solvents like ethanol (B145695) or dimethylformamide and allowing the solvent to evaporate slowly. iosrjournals.orgresearchgate.net In some cases, recrystallization from an ethanolic solution, occasionally with the addition of an acid like nitric acid or hydrochloric acid, has been used to yield high-quality, block-like crystals suitable for X-ray analysis. nih.govresearchgate.net

Unit Cell Parameters and Space Group Determination

Table 2: Comparative Crystal Data for Structurally Related Imidazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | Cc | 10.7538(5) | 19.3999(9) | 8.7900(3) | 112.886(2) | 1689.44(13) | 4 |

| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate | Monoclinic | P2₁/c | 5.870(1) | 12.509(3) | 26.476(5) | 95.06(3) | 1936.2(7) | 4 |

Data sourced from references researchgate.net and researchgate.netnih.gov respectively.

Molecular Conformation and Intermolecular Interactions in the Crystalline State

The X-ray structure reveals the precise conformation of the molecule and the non-covalent interactions that stabilize the crystal packing. In related substituted triphenyl-imidazole structures, the three pendant aromatic rings are typically twisted out of the plane of the central imidazole ring. nih.gov The dihedral angles between the imidazole ring and the phenyl substituents vary depending on the specific substitution pattern. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 2 Nitrophenyl 4,5 Diphenyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods can elucidate the three-dimensional geometry, the distribution of electrons, and the energies of the molecular orbitals, which collectively determine the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for the geometry optimization of molecular structures due to its balance of accuracy and computational cost. inpressco.comresearchgate.net For 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, DFT calculations, typically using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to determine the most stable conformation of the molecule. ppor.az

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. In related substituted imidazole (B134444) compounds, it has been observed that the phenyl rings attached to the imidazole core are often twisted out of the plane of the central heterocyclic ring. irjweb.com For this compound, the dihedral angle between the 2-nitrophenyl group and the imidazole ring is of particular interest, as steric hindrance between the nitro group and the imidazole core can lead to significant rotation. This rotation, in turn, influences the electronic conjugation between the aromatic systems.

While specific calculated values for the title compound are not extensively published, data from analogous structures suggest the optimized geometry would feature non-planar phenyl rings. For instance, in a similar compound, the pyrimidine (B1678525) ring at the 4th position of an imidazole was found to be rotated out of the imidazole plane with a dihedral angle of 43.3°. irjweb.com This is attributed to steric interactions, a factor also expected to be significant in this compound.

A representative table of expected bond lengths and angles, based on DFT calculations of similar imidazole derivatives, is presented below.

| Parameter | Typical Calculated Value |

| C-N (imidazole ring) | 1.32 - 1.39 Å |

| C-C (imidazole ring) | 1.37 - 1.40 Å |

| C-C (phenyl rings) | 1.39 - 1.41 Å |

| N-C-N (imidazole ring) | ~110° |

| C-N-C (imidazole ring) | ~107° |

| C-C-C (phenyl rings) | ~120° |

Note: The values in this table are illustrative and based on calculations for structurally related imidazole compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4,5-diphenyl-1H-imidazole moiety, while the LUMO is likely to be centered on the electron-deficient 2-nitrophenyl group, particularly due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the imidazole core to the nitrophenyl ring upon electronic excitation.

Computational studies on similar imidazole derivatives have reported HOMO-LUMO energy gaps in the range of 2.6 to 4.5 eV. ppor.azirjweb.com For example, a study on 4-[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol calculated a HOMO-LUMO gap of 2.653 eV, indicating high stability. ppor.az Another study on a bromo-imidazole derivative reported a gap of 4.4871 eV. irjweb.com The specific energies for the title compound would depend on the precise geometry and the computational method employed.

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating ability, localized on the diphenyl-imidazole part. |

| LUMO | -1.5 to -2.5 | Electron-accepting ability, localized on the nitrophenyl part. |

| Energy Gap (ΔE) | 2.6 to 4.5 | Indicator of chemical reactivity and stability. |

Note: The energy values are typical ranges observed for similar aromatic imidazole compounds and serve as an estimation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them strong centers for intermolecular interactions like hydrogen bonding. orientjchem.org The nitrogen atoms of the imidazole ring also represent electron-rich sites. orientjchem.org Conversely, the hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit a positive potential. The aromatic rings will generally show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. This detailed charge mapping helps in understanding how the molecule interacts with other molecules and its environment.

Spectroscopic Parameter Prediction and Validation

Computational methods are not only used to understand the ground-state electronic structure but also to predict spectroscopic properties. These predictions can be compared with experimental data to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT.

Experimental ¹H and ¹³C NMR data for this compound has been reported. researchgate.net The ¹H NMR spectrum shows signals for the aromatic protons, and the ¹³C NMR spectrum reveals the chemical shifts for the different carbon atoms in the molecule. researchgate.net By calculating the magnetic shielding tensors for the optimized geometry of the molecule, theoretical chemical shifts can be obtained. A comparison between the calculated and experimental shifts can confirm the structural assignments. Discrepancies between the two can often be attributed to solvent effects or the limitations of the computational method.

A study on 2-(2-nitro)-4,5-diphenyl-1H-imidazole reported the following experimental data in DMSO-d6:

¹³C NMR (ppm): 148.3, 143.4, 137.7, 134.7, 131.8, 131.2, 130.6, 130.4, 129.2, 128.7, 128.4, 128.3, 128.1, 127.1, 126.8, 122.6, 119.4. researchgate.net

Computational prediction of these shifts would involve optimizing the geometry and then performing a GIAO calculation at a suitable level of theory.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies can then be used to simulate the IR and Raman spectra of the molecule.

For this compound, the calculated vibrational spectrum would show characteristic bands for the functional groups present. Key vibrational modes would include:

N-H stretching of the imidazole ring.

C-H stretching of the aromatic rings.

C=N and C=C stretching within the imidazole and phenyl rings.

NO₂ stretching (symmetric and asymmetric) of the nitro group.

Out-of-plane bending modes for the aromatic C-H bonds.

Experimental IR data for the related 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole shows characteristic peaks at 3392 cm⁻¹ (likely N-H stretch), 1598 cm⁻¹ (C=N stretch), and 1513 and 1336 cm⁻¹ (asymmetric and symmetric NO₂ stretching, respectively). rsc.org A computational study would be expected to predict frequencies in close agreement with these experimental values, although calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require scaling for better comparison.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For a molecule like this compound, MD simulations would be instrumental in exploring its conformational flexibility and identifying its most stable three-dimensional structures.

A critical component of any MD simulation is the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a novel or less-studied molecule such as this compound, a pre-existing, generalized force field might not accurately represent its specific intramolecular and intermolecular interactions.

Therefore, the first step would be to either validate an existing force field or develop and validate a new set of parameters for this specific molecule. This process typically involves:

Parameter Assignment: Initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) would be assigned based on analogy to similar chemical groups in established force fields like AMBER, CHARMM, or OPLS.

Quantum Mechanical (QM) Calculations: High-level QM calculations would be performed to obtain data on the molecule's geometry, vibrational frequencies, and rotational energy profiles around key bonds.

Parameter Optimization: The initial force field parameters would then be refined by fitting them to the QM data. This ensures that the force field can accurately reproduce the quantum mechanical potential energy surface of the molecule.

Validation: The newly developed or validated force field would be tested by running simulations and comparing the results with available experimental data (if any) or with higher-level QM calculations.

A hypothetical data table for force field parameters might look like this:

| Parameter Type | Atom Types | Value | Source |

| Bond Strength (kb) | C_ar-C_ar | 469.0 kcal/mol·Å² | Analogy/QM fit |

| Bond Angle (kθ) | C_ar-N_im-C_im | 63.0 kcal/mol·rad² | Analogy/QM fit |

| Dihedral (Vn) | C_ar-C_ar-N_im-C_im | V1=0.5, V2=1.2, V3=0.0 kcal/mol | QM fit |

| Lennard-Jones (ε) | O_no2 | 0.210 kcal/mol | Analogy |

| Lennard-Jones (σ) | O_no2 | 3.00 Å | Analogy |

| Partial Charge (q) | N_no2 | +0.55 e | QM fit |

Note: The values in this table are illustrative and not based on actual calculations for the specified molecule.

With a validated force field, MD simulations can be performed to explore the conformational space of this compound. The goal is to identify all the low-energy conformations (energy minima) and the transition states that connect them.

Techniques for conformational sampling include:

High-Temperature MD: Simulating the molecule at a high temperature to overcome energy barriers and explore a wider range of conformations.

Simulated Annealing: Gradually cooling the system from a high temperature to allow it to settle into low-energy states.

Metadynamics or Umbrella Sampling: Enhanced sampling techniques that add a bias to the potential energy to encourage the system to explore new conformations.

The resulting trajectory from the MD simulation would be analyzed to identify distinct conformational states. These structures would then be subjected to energy minimization to find the precise energy minima. The relative energies of these minima would determine their population at a given temperature.

A summary of hypothetical energy minima could be presented as follows:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) (degrees) | Key Intramolecular Interactions |

| 1 | 0.00 | 45.2 | H-bond with NO2 |

| 2 | 1.25 | 120.5 | π-stacking |

| 3 | 2.80 | -85.7 | Steric repulsion |

Note: This table is a hypothetical representation of potential results.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation or subsequent reactions of this compound. This involves mapping out the entire reaction pathway from reactants to products.

For any proposed reaction involving the target molecule, a crucial step is to locate the transition state (TS), which is the highest point on the minimum energy path between reactants and products.

Computational methods for TS localization include:

Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method searches for a transition state by interpolating between the reactant and product structures.

Dimer Method: This method is used for finding saddle points on the potential energy surface without prior knowledge of the final product.

Once the TS structure is located, its energy is calculated. The energy difference between the transition state and the reactants is the activation energy or energy barrier. This value is a key determinant of the reaction rate. Vibrational frequency calculations are also performed to confirm that the located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical data table for a reaction might be:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Imidazole Formation | -15.2 | 25.8 | -40.5 | 41.0 |

| Nitro Group Reduction | 0.0 | 30.1 | -22.7 | 30.1 |

Note: These values are for illustrative purposes only.

After locating the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface.

By following the IRC pathway, chemists can:

Verify the Reaction Pathway: Confirm that the located transition state indeed connects the intended reactants and products.

Analyze the Reaction Mechanism: Observe the changes in bond lengths, bond angles, and charge distribution as the reaction progresses. This provides a detailed picture of the bond-breaking and bond-forming processes.

The results of an IRC analysis are often visualized by plotting the energy as a function of the reaction coordinate. This plot would show the energy of the reactants, the transition state, and the products, providing a clear profile of the reaction pathway.

Reactivity and Derivatization Studies of 2 2 Nitrophenyl 4,5 Diphenyl 1h Imidazole

Reactions at the Imidazole (B134444) Nitrogen Atom

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp2 hybrid orbital. These features allow for reactions such as alkylation, acylation, and protonation.

The presence of a replaceable hydrogen atom on the N-1 nitrogen of the imidazole ring allows for N-alkylation and N-acylation reactions. These reactions are crucial for introducing various functional groups, which can significantly alter the compound's physical, chemical, and biological properties.

N-Alkylation: The alkylation of nitroimidazoles is a well-established method for the synthesis of new derivatives. semanticscholar.orgresearchgate.net In the case of unsymmetrical imidazoles like 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, alkylation can theoretically lead to two different regioisomers, with the alkyl group attaching to either the N-1 or N-3 position. However, due to tautomerism, these positions are often equivalent. The reaction typically proceeds by treating the imidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. For instance, in the alkylation of other nitroimidazole systems, bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or acetonitrile (B52724) have been successfully employed. nih.gov Heating the reaction mixture can also improve the yields of N-alkylated products. While specific studies on the N-alkylation of this compound are not extensively documented, the general principles of nitroimidazole chemistry suggest that reactions with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) would proceed under similar conditions to yield the corresponding N-alkylated derivatives.

N-Acylation: Similar to alkylation, N-acylation can be achieved by reacting the imidazole with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the liberated acid. These reactions introduce an acyl group onto the imidazole nitrogen, forming an N-acylimidazole. These derivatives are often used as intermediates in organic synthesis.

The following table summarizes representative conditions for N-alkylation of nitroimidazoles, which can be extrapolated to this compound.

| Alkylating Agent | Base | Solvent | Temperature | Product Type |

| Alkyl Halides | K2CO3 | DMF | 110-120°C | N-Alkyl-nitroimidazoles |

| Benzyl/Butyl Halides | Phase Transfer Catalyst | - | Room Temperature | N-Substituted-nitroimidazoles |

| Various Alkylating Agents | K2CO3 | Acetonitrile | 60°C | N-Alkyl-nitroimidazoles |

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyridine-type nitrogen (N-3) is basic and can be protonated, while the pyrrole-type nitrogen (N-1) is weakly acidic and can be deprotonated.

Protonation Equilibria: The basicity of the imidazole ring is influenced by the substituents attached to it. The electron-withdrawing nature of the 2-nitrophenyl group is expected to decrease the basicity of the imidazole ring in this compound compared to unsubstituted imidazole. Protonation would occur at the N-3 nitrogen, leading to the formation of an imidazolium (B1220033) cation. The position of the nitro group on the phenyl ring can influence the proton affinity of the imidazole nitrogens. researchgate.net

Tautomerism: Unsymmetrically substituted imidazoles, such as this compound, can exist as two tautomeric forms due to the migration of the proton between the two ring nitrogen atoms. researchgate.net This phenomenon is a well-studied aspect of imidazole chemistry. mdpi.com The equilibrium between these tautomers can be influenced by several factors, including the nature of the substituents and the solvent. researchgate.netbeilstein-journals.org In solution, rapid proton exchange between the two nitrogen atoms often leads to a time-averaged structure being observed by techniques like NMR spectroscopy, which can result in broadened signals for the imidazole ring carbons. mdpi.com The presence of a protonated solvent, such as water, can facilitate this proton transfer. researchgate.net For 2-(aryl)-4,5-diphenyl-1H-imidazoles, dynamic NMR studies can be employed to investigate the tautomerism and proton transfer processes. researchgate.net The relative stability of the tautomers is dictated by the electronic effects of the substituents. In nitroimidazoles, the position of the electron-withdrawing nitro group plays a significant role in determining the favored tautomer. researchgate.net

Reactions Involving the Nitro Group

The nitro group on the 2-phenyl substituent is a key functional group that can undergo a variety of chemical transformations, most notably reduction to an amine and participation in nucleophilic aromatic substitution reactions.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aromatic amines which are versatile building blocks for further derivatization. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. mit.edu This method is generally clean and efficient. Catalytic hydrogenation of related 2-nitrophenyl compounds has been shown to proceed smoothly to the corresponding amino derivatives. researchgate.netrsc.org

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). This method is robust and effective for a wide range of substrates.

The successful reduction of the nitro group in this compound would yield 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole, a compound with a nucleophilic amino group that can participate in a wide range of subsequent reactions, such as diazotization and amide formation.

The following table outlines common reagents for the reduction of aromatic nitro groups.

| Reagent | Conditions | Product |

| H2, Pd/C | Methanol or Ethanol (B145695), room temperature | Aromatic Amine |

| Sn, HCl | Aqueous medium, heat | Aromatic Amine |

| Fe, HCl | Aqueous/alcoholic medium, heat | Aromatic Amine |

| Zn, NH4Cl | Aqueous medium | Aromatic Amine |

The presence of the strongly electron-withdrawing nitro group activates the 2-nitrophenyl ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is particularly effective when the nitro group is positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.org While the parent compound this compound does not possess a leaving group on the nitrophenyl ring, derivatives with, for example, a halogen at the position ortho or para to the nitro group would be expected to be highly reactive towards nucleophiles.

In a potential SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. ijfmr.com The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent departure of the leaving group. A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, phenoxides, amines, and thiolates. rsc.org

Electrophilic and Nucleophilic Substitution on Phenyl Rings

The 4,5-diphenyl substituents on the imidazole ring are also susceptible to chemical modification, primarily through electrophilic aromatic substitution.

Nucleophilic Substitution: Nucleophilic substitution on the 4,5-diphenyl rings is generally not favored unless these rings are activated by the presence of strongly electron-withdrawing groups. In the absence of such groups, the electron-rich nature of the phenyl rings makes them resistant to attack by nucleophiles.

The directing effects of substituents in electrophilic aromatic substitution are summarized in the table below.

| Substituent Type | Electronic Effect | Directing Effect | Reactivity |

| Activating Groups (e.g., -NH2, -OH, -OR, -Alkyl) | Electron-donating | Ortho, Para | Increases |

| Deactivating Groups (e.g., -NO2, -CN, -SO3H, -C=O) | Electron-withdrawing | Meta | Decreases |

| Halogens (e.g., -F, -Cl, -Br, -I) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Decreases |

Halogenation and Nitration on the 4,5-Diphenyl Groups

The directing effects of the imidazole ring and the other phenyl group would influence the regioselectivity of these substitutions. However, without experimental data, the precise outcomes, including the degree of substitution and the isomeric distribution of products, remain speculative.

Table 1: Hypothetical Halogenation and Nitration Reactions

| Reaction | Reagents and Conditions | Expected Product(s) |

| Bromination | Br₂ / FeBr₃ | Brominated derivatives on the 4,5-diphenyl rings |

| Chlorination | Cl₂ / AlCl₃ | Chlorinated derivatives on the 4,5-diphenyl rings |

| Nitration | HNO₃ / H₂SO₄ | Nitrated derivatives on the 4,5-diphenyl rings |

Note: This table is predictive and not based on published experimental results for this specific compound.

Functionalization through Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the imidazole ring itself or the nitro group could potentially act as directing groups. The nitrogen atoms of the imidazole ring are known to direct lithiation to the C2 position of the imidazole ring or to the ortho positions of N-aryl substituents. The nitro group is generally a poor directing group for ortho-lithiation due to its electrophilic nature, which can lead to side reactions with organolithium reagents.

Specific studies applying DOM strategies to this compound have not been identified in the literature. Such studies would be valuable for introducing a wide range of functional groups at specific positions on the phenyl rings, leading to novel derivatives with potentially interesting properties.

Exploration of Photochemical Reactivity

The presence of a 2-nitrophenyl group suggests that this compound may exhibit interesting photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical transformations.

Photoreduction Pathways of the Nitro Group

The photoreduction of aromatic nitro compounds is a well-known process that can lead to a variety of products, including nitroso, azoxy, azo, and amino compounds, depending on the reaction conditions and the presence of reducing agents. The irradiation of this compound could potentially lead to the formation of the corresponding 2-(2-aminophenyl) derivative or other reduction products.

However, specific experimental studies detailing the photoreduction pathways of the nitro group in this particular imidazole derivative are not available. Research in this area would be necessary to understand the photostability of the molecule and to explore the synthesis of its reduced derivatives.

Photoisomerization Studies

Photoisomerization is another potential photochemical process for molecules containing unsaturated functionalities. While some imidazole derivatives are known to undergo photoisomerization, there is no specific information available regarding photoisomerization studies of this compound. The rigid nature of the imidazole and phenyl rings might make significant photoisomerization less likely, but subtle conformational changes upon photoexcitation cannot be ruled out without experimental investigation.

Advanced Applications of 2 2 Nitrophenyl 4,5 Diphenyl 1h Imidazole and Its Derivatives Non Clinical Focus

Materials Science Applications

The inherent photophysical and electronic properties of the 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole scaffold have led to its exploration in several areas of materials science. Its derivatives have shown promise in optoelectronic devices, as sensitive chemical sensors, in organic semiconductors, and as non-linear optical materials.

Derivatives of this compound are emerging as promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their performance in these devices is closely linked to their molecular structure, which influences their photophysical and charge-transporting properties.

One notable derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA), has been the subject of systematic studies to understand the impact of external treatments on its optoelectronic properties. researchgate.net When thin films of DPimdPPA are exposed to acid vapors (such as HNO₃, HCl, or CH₃COOH) or subjected to thermal annealing at temperatures between 100 °C and 240 °C, they exhibit a significant hypsochromic shift (a blue shift in the absorption or emission spectrum) of up to 70 nm. researchgate.net This shift is accompanied by an enhancement in the fluorescence quantum yield. researchgate.net

Structural analysis through X-ray diffraction (XRD) revealed that while DPimdPPA is polycrystalline in its powder form, the as-deposited thin films are amorphous. researchgate.net Both acid and thermal treatments induce crystallinity in these films, which in turn modifies their morphology, leading to the formation of needle-shaped agglomerates. researchgate.net These changes in the material's solid-state structure and morphology directly impact its fluorescence properties, allowing for the tuning of the emission color in OLEDs. researchgate.net

The practical application of this tunability has been demonstrated in the fabrication of OLEDs. researchgate.net Devices using a pristine, amorphous DPimdPPA film as the emissive layer produce a warm white light, with CIE coordinates of (0.45, 0.43). researchgate.net In contrast, when the DPimdPPA film is treated with HNO₃ vapor, the emission shifts to green, with CIE coordinates of (0.28, 0.40). researchgate.net A thermal treatment at 240 °C results in a greenish-blue emission with CIE coordinates of (0.35, 0.48). researchgate.net Beyond the color tuning, these treatments also lead to a decrease in the turn-on voltage and an enhancement in the luminous parameters of the OLEDs. researchgate.net The maximum luminance achieved was approximately 5400 cd/m², with the highest luminance efficiency reaching 5.2 lm/W. researchgate.net

The following table summarizes the performance of OLEDs based on treated DPimdPPA films:

| Treatment of DPimdPPA Film | Emission Color | CIE Coordinates |

| Pristine | Warm White | (0.45, 0.43) |

| HNO₃ Vapor | Green | (0.28, 0.40) |

| Thermal Annealing (240 °C) | Greenish-Blue | (0.35, 0.48) |

These findings underscore the potential of this compound derivatives in the development of advanced OLEDs with tunable emission characteristics. The ability to modify the optoelectronic properties through post-deposition treatments offers a versatile approach to optimizing device performance.

The imidazole (B134444) scaffold, particularly the 4,5-diphenyl-1H-imidazole core, serves as a versatile platform for the design of fluorescent chemosensors. These sensors can detect specific ions and molecules through changes in their fluorescence properties, such as quenching or enhancement.

Derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and characterized as highly selective 'turn-off' fluorescent chemosensors for the detection of iron(III) ions (Fe³⁺). nih.gov These sensors exhibit a discernible fluorescence quenching response specifically in the presence of Fe³⁺, with minimal interference from other cations. nih.gov The mechanism behind this selectivity is attributed to chelation-quenched fluorescence (CHQF). nih.gov The binding constants for the formation of the sensor-Fe³⁺ complexes have been determined using the modified Benesi-Hildebrand equation, with values in the range of 1.3 × 10⁴ M⁻¹ to 2.2 × 10³ M⁻¹. nih.gov

Another imidazole-based fluorescent probe, 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole), has been developed for the selective and sensitive detection of mercury ions (Hg²⁺). rsc.org This probe exhibits both colorimetric and fluorimetric responses in the presence of Hg²⁺ in semi-aqueous solutions. rsc.org A significant color change from a strong cyan-blue to a weak blue is observable, which is associated with the Hg²⁺-promoted deprotection of thioacetals. rsc.org This fluorescent probe can detect very low concentrations of Hg²⁺, with a detection limit of 5.3 nM. rsc.org The utility of this sensor has been demonstrated in the bio-imaging of Hg²⁺ in E. coli cells and on Whatman filter paper-based test strips. rsc.org

Furthermore, π-extended derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been synthesized and shown to possess environmentally sensitive fluorophoric properties. rsc.orgnih.gov These compounds exhibit interesting solvatofluorochromic properties, meaning their fluorescence is sensitive to the polarity of the solvent. rsc.org The presence of the amphoteric imidazolyl group also makes them responsive to strong protic acids and fluoride (B91410) anions. rsc.org The specific fluorescence changes are dependent on the functional groups attached to the ADPI core, which allows for a bottom-up molecular tuning approach for the development of fluorophores and chemosensors with diverse functionalities. rsc.org

The following table provides an overview of some 4,5-diphenyl-1H-imidazole-based fluorescent sensors and their target analytes:

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| 4,5-diphenyl-1H-imidazole derivatives | Fe³⁺ | Fluorescence Quenching (CHQF) | - |

| 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) | Hg²⁺ | Colorimetric and Fluorimetric | 5.3 nM rsc.org |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives | Solvent Polarity, Protic Acids, Fluoride Anions | Solvatofluorochromism | - |

These examples highlight the significant potential of this compound and its derivatives in the development of highly sensitive and selective fluorescent probes for a range of chemical and environmental analyses.

The charge transport properties of organic materials are fundamental to their performance in electronic devices. Imidazole derivatives, including those based on the 4,5-diphenyl-1H-imidazole scaffold, have been investigated as organic semiconductors.

Studies on highly soluble, non-planar, and amorphous imidazole derivatives, such as 2-(1-butyl-4,5-diphenylimidazol-2-yl)phenol and 2-(1-(4-(dimethylamino)phenyl)-4,5-diphenylimidazol-2-yl)phenol, have provided insights into their electrical and dielectric properties. researchgate.net To investigate these properties, sandwich structures of the type ITO/imidazole derivative/Al have been fabricated using thermal evaporation techniques. researchgate.net

The current-voltage (I-V) characteristics of these devices reveal an ohmic conduction mechanism at low voltage regions. researchgate.net At higher voltages, the conduction is dominated by Space Charge Limited Conduction (SCLC). researchgate.net The SCLC mechanism is a charge transport phenomenon in which the current is limited by the space charge of the injected carriers. The transition from ohmic to SCLC behavior is a characteristic feature of many organic semiconductors.

The analysis of the I-V curves in the SCLC region allows for the determination of important parameters such as the charge carrier mobility and the density of trap states within the material. These parameters are crucial for understanding the performance of the material in an electronic device. While specific charge mobility values for this compound are not detailed in the provided context, the general behavior of related imidazole derivatives suggests their potential as organic semiconductors. The non-planar structure of these molecules can inhibit close packing in the solid state, leading to amorphous films which can be advantageous in certain device applications by promoting isotropic charge transport.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. researchgate.net Imidazole derivatives have emerged as a promising class of organic NLO materials due to their extended π-conjugated systems and the ability to tailor their electronic properties through chemical modification.

Computational studies using Density Functional Theory (DFT) have been employed to explore the NLO properties of imidazole derivatives. researchgate.net For instance, investigations into imidazole-2-carboxaldehyde have shown that a high value of the total dipole moment (μ_total), polarizability (α), and first-order hyperpolarizability (β) are indicative of significant NLO behavior. researchgate.net

Experimental and theoretical studies on 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol have confirmed its NLO properties. semanticscholar.orgresearchgate.net The Z-scan technique, a common experimental method for measuring NLO properties, was used to determine the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order susceptibility (χ⁽³⁾). semanticscholar.orgresearchgate.net The measured values were found to be 4.044 × 10⁻¹ cmW⁻¹, 2.89 × 10⁻⁶ cm²W⁻¹, and 2.2627 × 10⁻⁶ esu, respectively. semanticscholar.orgresearchgate.net The negative sign of the nonlinear refractive index indicates a self-defocusing nonlinearity. semanticscholar.orgresearchgate.net

Theoretical calculations using Time-Dependent DFT (TD-DFT) have supported these experimental findings. semanticscholar.orgresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies revealed a low energy gap, which is often associated with enhanced NLO properties. semanticscholar.orgresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis indicated a high total dipole moment and significant hyperpolarizabilities, which are linked to the presence of dipolar excited states with substantial dipole-moment changes. semanticscholar.orgresearchgate.net

The following table summarizes the NLO properties of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol:

| NLO Property | Value |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ semanticscholar.orgresearchgate.net |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ semanticscholar.orgresearchgate.net |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu semanticscholar.orgresearchgate.net |

These results demonstrate that the 4,5-diphenyl-1H-imidazole core structure provides a promising framework for the design of new organic materials with significant NLO properties, making them potential candidates for various photonic applications.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligands

The nitrogen atoms within the imidazole ring of this compound and its derivatives make them excellent ligands for coordination with metal ions. This has led to their use in the synthesis of novel metal complexes and as building blocks for metal-organic frameworks (MOFs).

The 2-(nitrophenyl)-4,5-diphenyl-1H-imidazole scaffold can act as a ligand, coordinating with various transition metals to form stable complexes. The synthesis of these complexes often involves the reaction of the imidazole derivative with a metal salt in a suitable solvent.